molecular formula C21H21N5O3 B11283588 8-(2-furylmethyl)-1-methyl-3-(3-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

8-(2-furylmethyl)-1-methyl-3-(3-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B11283588
M. Wt: 391.4 g/mol
InChI Key: WWWVAAZGGKXTBS-UHFFFAOYSA-N
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Description

8-[(furan-2-yl)methyl]-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of imidazo[1,2-g]purines. This compound features a unique structure that includes a furan ring, a methyl group, and a phenylmethyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(furan-2-yl)methyl]-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethyl intermediate, which is then coupled with the imidazo[1,2-g]purine core under specific reaction conditions. Common reagents used in these reactions include strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

8-[(furan-2-yl)methyl]-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and phenylmethyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically employed.

    Substitution: Halogenating agents such as bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used under controlled conditions.

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-g]purine derivatives, which can be further utilized in different applications.

Scientific Research Applications

8-[(furan-2-yl)methyl]-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[(furan-2-yl)methyl]-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signal transduction and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Share structural similarities and exhibit diverse biological activities.

    Furan Derivatives: Known for their reactivity and therapeutic potential.

    Purine Derivatives: Widely studied for their role in nucleic acid metabolism and therapeutic applications.

Uniqueness

8-[(furan-2-yl)methyl]-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C21H21N5O3

Molecular Weight

391.4 g/mol

IUPAC Name

6-(furan-2-ylmethyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C21H21N5O3/c1-14-5-3-6-15(11-14)12-26-19(27)17-18(23(2)21(26)28)22-20-24(8-9-25(17)20)13-16-7-4-10-29-16/h3-7,10-11H,8-9,12-13H2,1-2H3

InChI Key

WWWVAAZGGKXTBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C4N3CCN4CC5=CC=CO5)N(C2=O)C

Origin of Product

United States

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